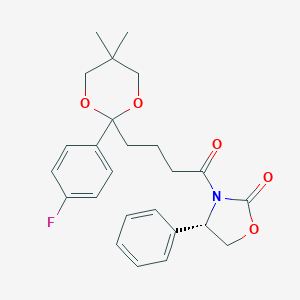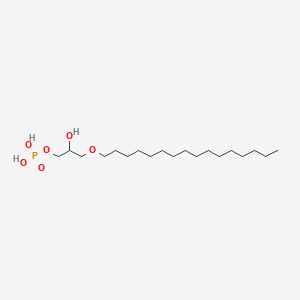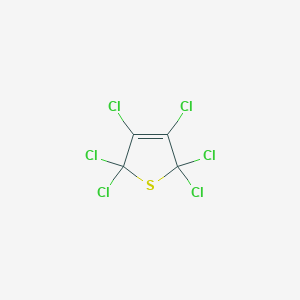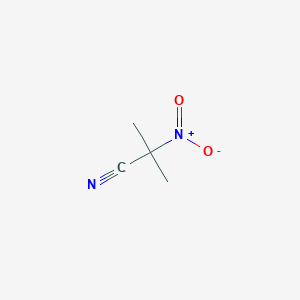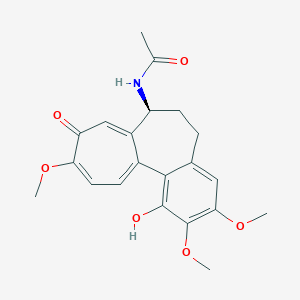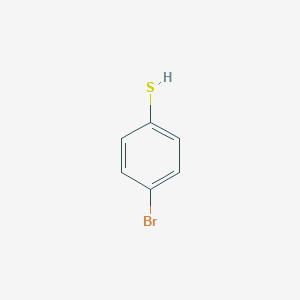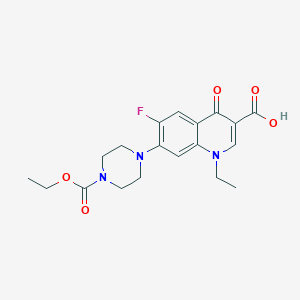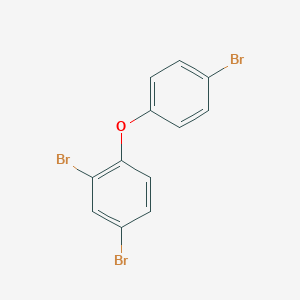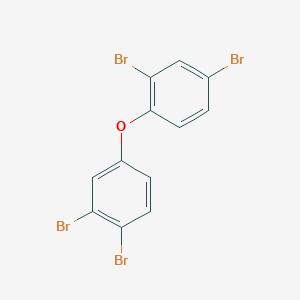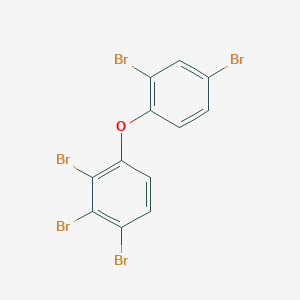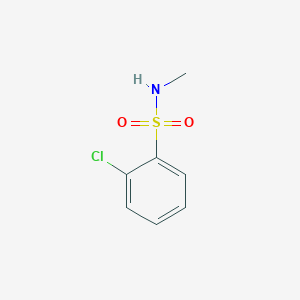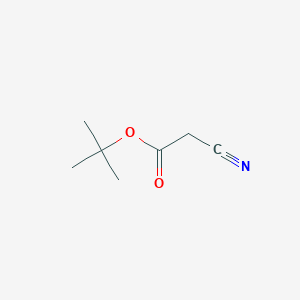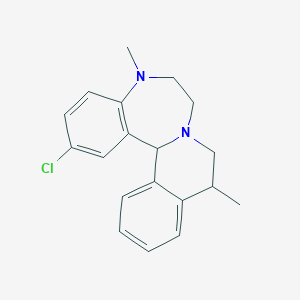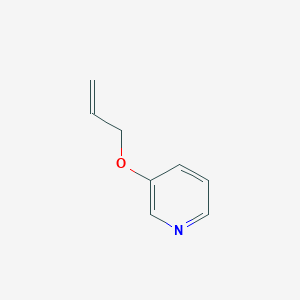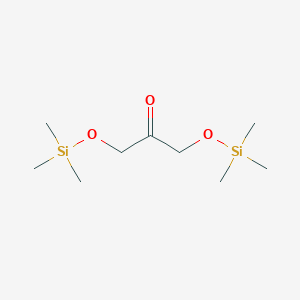
Bis(trimethylsiloxy)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsiloxy)acetone, also known as BTSA, is a widely used compound in scientific research. It is a derivative of acetone and is commonly used as a protecting group in organic synthesis. BTSA is a colorless, odorless, and stable liquid that is soluble in most organic solvents.
Mécanisme D'action
Bis(trimethylsiloxy)acetone acts as a protecting group for carbonyl compounds by forming a stable silyl enol ether. This protects the carbonyl group from unwanted reactions during the synthesis process. The silyl enol ether can be easily removed by treatment with an acid or a fluoride ion.
Effets Biochimiques Et Physiologiques
Bis(trimethylsiloxy)acetone does not have any known biochemical or physiological effects as it is not used as a drug or a pharmaceutical compound. It is only used as a reagent in organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(trimethylsiloxy)acetone has several advantages as a protecting group in organic synthesis. It is stable, easy to handle, and can be easily removed without affecting the other functional groups in the molecule. However, it also has some limitations. It is not compatible with some functional groups such as alcohols, amines, and thiols. It can also be difficult to remove the silyl enol ether in some cases.
Orientations Futures
There are several future directions for the use of Bis(trimethylsiloxy)acetone in scientific research. One potential application is in the synthesis of complex natural products. Bis(trimethylsiloxy)acetone can be used as a protecting group for carbonyl compounds in the synthesis of these compounds, which can be difficult to synthesize using traditional methods. Another potential application is in the development of new drugs and pharmaceuticals. Bis(trimethylsiloxy)acetone can be used as a reagent in the synthesis of new compounds with potential therapeutic effects.
Méthodes De Synthèse
The synthesis of Bis(trimethylsiloxy)acetone involves the reaction of acetone with trimethylsilyl chloride in the presence of a catalyst such as triethylamine. This reaction results in the formation of bis(trimethylsiloxy)acetone and hydrogen chloride as a byproduct. The purity of Bis(trimethylsiloxy)acetone can be increased by distillation or recrystallization.
Applications De Recherche Scientifique
Bis(trimethylsiloxy)acetone has a wide range of applications in scientific research. It is commonly used as a protecting group for carbonyl compounds in organic synthesis. It can also be used as a reagent for the synthesis of various organic compounds such as β-ketoesters, α,β-unsaturated ketones, and α,β-unsaturated esters.
Propriétés
Numéro CAS |
17877-42-8 |
|---|---|
Nom du produit |
Bis(trimethylsiloxy)acetone |
Formule moléculaire |
C9H22O3Si2 |
Poids moléculaire |
234.44 g/mol |
Nom IUPAC |
1,3-bis(trimethylsilyloxy)propan-2-one |
InChI |
InChI=1S/C9H22O3Si2/c1-13(2,3)11-7-9(10)8-12-14(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
BWEPQFXBTUDUAD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCC(=O)CO[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OCC(=O)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



